Product packaging for 3-ethynylbenzo[b]thiophene(Cat. No.:CAS No. 569353-00-0)

3-ethynylbenzo[b]thiophene

Cat. No.: B3145228
CAS No.: 569353-00-0
M. Wt: 158.22 g/mol
InChI Key: FVCMFEOKBFMXBJ-UHFFFAOYSA-N
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Description

3-Ethynylbenzo[b]thiophene is a high-value chemical building block designed for advanced organic synthesis and materials science research. Its core structure consists of a benzo[b]thiophene core functionalized with a terminal ethynyl group, making it an ideal substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction (https://www.jstage.jst.go.jp/article/cpb1958/36/6/36 6 2248/_article) . This reactivity allows researchers to construct extended conjugated systems for developing novel organic electronic materials. The benzo[b]thiophene moiety is a privileged structure in medicinal chemistry, known to contribute to a wide range of biological activities (https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0511-5) . As such, this compound serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical discovery and development. Its primary research value lies in its versatility as a synthetic intermediate for creating conjugated polymers, molecular sensors, and potential therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6S B3145228 3-ethynylbenzo[b]thiophene CAS No. 569353-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMFEOKBFMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 Ethynylbenzo B Thiophene

Established Synthetic Routes to 3-Ethynylbenzo[b]thiophene Derivatives

Palladium-catalyzed reactions are fundamental for introducing carbon-carbon bonds, and they represent a cornerstone in the synthesis of this compound. smolecule.com These methods are valued for their efficiency and functional group tolerance.

The Sonogashira coupling is a highly effective and widely used method for the synthesis of this compound. The reaction involves the coupling of a terminal alkyne with an aryl or heteroaryl halide, most commonly 3-iodobenzo[b]thiophene (B1338381), in the presence of a palladium catalyst and a copper(I) co-catalyst. smolecule.com The palladium-catalyzed coupling of 3-iodoindoles and 3-iodobenzo[b]thiophene with various terminal acetylenes proceeds efficiently to produce the corresponding 3-ethynyl derivatives. jst.go.jp

The reaction's success is dependent on several parameters, which can be optimized to achieve high yields. Key factors include the choice of catalyst system, solvent, base, and temperature. For instance, catalyst systems like palladium(II) acetate (B1210297) with triphenylphosphine (B44618) (PPh₃) or more electron-rich ligands such as XPhos are known to enhance catalytic activity. smolecule.com The use of a Pd(PPh₃)₄/CuI system in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) can lead to yields greater than 85%. smolecule.com Microwave-assisted Sonogashira coupling has also been shown to be effective, significantly reducing reaction times from hours to minutes while maintaining high yields. smolecule.com The presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine, is crucial for the deprotonation of the terminal alkyne. smolecule.com

Table 1: Sonogashira Coupling Optimization Parameters

Parameter Details Finding
Catalyst System Palladium(II) acetate with ligands (e.g., PPh₃, XPhos) and a Cu(I) co-catalyst. A Pd(PPh₃)₄/CuI system in THF achieves yields over 85%. smolecule.com
Solvent Polar aprotic solvents such as DMF or THF. Balances reaction kinetics and minimizes side-product formation. smolecule.com
Temperature Typically between 60–80°C for conventional heating. Microwave assistance can reduce reaction times to minutes with yields >90%. smolecule.com

| Base | Triethylamine or diisopropylamine. | Facilitates the crucial deprotonation of the terminal alkyne. smolecule.com |

The regioselectivity of the Sonogashira coupling is a critical consideration, especially in di-halogenated substrates. Studies on 2,3-diiodobenzothiophene show that coupling occurs preferentially at the C2 position. rsc.org Similarly, for 2-bromo-3-iodobenzo[b]thiophene, the reaction selectively occurs at the C3–I bond over the C2–Br bond, highlighting the greater reactivity of the carbon-iodine bond in this context. rsc.orgresearchgate.net

While Sonogashira coupling is used to install the alkyne group, Suzuki and Stille couplings are essential for further functionalizing the benzo[b]thiophene core, creating a diverse range of analogues. acs.orgrsc.org These cross-coupling reactions are traditionally used for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound (Suzuki) or an organostannane (Stille).

The Suzuki-Miyaura coupling has been employed in the synthesis of C2-arylated benzo[b]thiophene 1,1-dioxides through a Pd(II)-catalyzed oxidative cross-coupling of the benzo[b]thiophene 1,1-dioxide core with arylboronic acids. acs.org This highlights the utility of the method in modifying the benzo[b]thiophene skeleton.

The Stille reaction is often considered superior to the Suzuki coupling for electron-rich heterocycles like thiophenes. nih.govresearchgate.net For example, when coupling thiophene (B33073) heterocycles, the Stille reaction has been shown to produce excellent yields (90–94%), whereas the Suzuki coupling resulted in more moderate yields (57–66%). nih.gov This makes the Stille coupling a valuable tool for creating complex thiophene-containing structures.

An alternative approach to synthesizing the benzo[b]thiophene framework involves the intramolecular cyclization of a suitably substituted acyclic precursor, such as an alkynyl thioanisole. These methods build the heterocyclic ring system from the ground up.

A modern and efficient method for synthesizing 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.govnih.gov This reaction can be initiated by a stable electrophilic sulfur reagent, dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430). organic-chemistry.orgnih.govnih.gov The process is notable for proceeding in excellent yields under mild, ambient temperature conditions and its tolerance for a wide variety of functional groups on the alkyne. organic-chemistry.orgnih.gov

The proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur atom of the sulfonium (B1226848) salt. organic-chemistry.orgnih.gov This is followed by the cyclization of the intermediate and the subsequent elimination of dimethyl sulfide (B99878), leading to the formation of the benzo[b]thiophene ring with a thiomethyl group at the 3-position. organic-chemistry.orgnih.gov This strategy is advantageous as it utilizes non-toxic reagents and milder conditions compared to other methods. organic-chemistry.org

Halogen-promoted electrophilic cyclization is a well-established strategy for synthesizing halogenated benzo[b]thiophenes, which are versatile intermediates for further functionalization. nih.govorganic-chemistry.org This method typically employs electrophiles such as iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to induce the cyclization of o-alkynyl thioanisoles or related structures. nih.govorganic-chemistry.org

The reaction of o-(1-alkynyl)thioanisoles with I₂ in dichloromethane, for example, yields 3-iodobenzo[b]thiophenes. researchgate.net These iodo-derivatives are ideal substrates for subsequent palladium-catalyzed reactions like the Sonogashira coupling to introduce the ethynyl (B1212043) group. researchgate.net This two-step sequence—cyclization followed by coupling—is a powerful route to complex benzo[b]thiophene derivatives. researchgate.net

Furthermore, the iodocyclization of precursors where an iodo-substituent is pre-installed on the alkyne has been used to create ortho-di-iodinated heterocycles, such as 2,3-diiodobenzothiophene, in nearly quantitative yields. rsc.org These di-iodo compounds are valuable precursors for synthesizing asymmetrically substituted enediynes through selective Sonogashira couplings. rsc.orgspbu.ruresearchgate.netacs.org

Table 2: Reagents for Electrophilic Cyclization of Alkynyl Precursors

Reagent Type Specific Reagent(s) Outcome
Electrophilic Sulfur Dimethyl(thiodimethyl)sulfonium tetrafluoroborate Forms 2,3-disubstituted benzo[b]thiophenes with a 3-thiomethyl group. organic-chemistry.orgnih.gov

| Halogen Electrophiles | I₂, ICl, NBS, NIS | Produces halogenated benzo[b]thiophenes (e.g., 3-iodobenzo[b]thiophene). nih.govorganic-chemistry.orgresearchgate.net |

Gold(I)-Catalyzed Cyclization Approaches

Gold(I) catalysts have proven to be exceptionally effective in mediating the synthesis of benzo[b]thiophene derivatives. These catalysts are known for their ability to activate alkynes, facilitating intramolecular cyclization reactions under mild conditions.

One prominent method involves the gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles. rsc.orgrsc.org This approach is applicable to a wide range of substrates with varied electronic and steric properties. rsc.org For instance, gold(I)-IPr hydroxide (B78521) complexes have been successfully used to catalyze the synthesis of 2-substituted benzo[b]thiophenes. rsc.org Experimental evidence suggests that a Brønsted acid and its conjugate base are crucial for catalyst turnover in these reactions. rsc.org

Another strategy employs a gold(I)-catalyzed domino cyclization to generate polyaromatic heterocycles, including benzo[b]thiophenes. beilstein-journals.org This method takes advantage of the high regiospecificity of [IPrAuNCMe][SbF6] complexes to favor a 5-exo-dig cyclization pathway, leading to the formation of substituted benzo[b]thiophenes in high yields under mild conditions. beilstein-journals.org The process is initiated by the gold(I) complexation of an alkyne, which triggers the cyclization cascade. beilstein-journals.org

Furthermore, gold(I) catalysis is instrumental in the synthesis of highly substituted benzene (B151609) derivatives that can serve as precursors to complex benzo[b]thiophenes. tdx.cat Specifically, the gold(I)-catalyzed cyclization of 5-hydroxy-3-oxoalk-6-ynoate esters provides a regioselective route to o-phenolic esters. tdx.cat Additionally, AuCl has been noted to enhance the efficiency of cyclization reactions for synthesizing benzo[b]thiophene derivatives.

Aryne Precursor Reactions with Alkynyl Sulfides

A novel and efficient one-step synthesis of 3-substituted benzo[b]thiophenes involves the reaction of aryne precursors with alkynyl sulfides. rsc.orgchemistryviews.orgnih.gov This intermolecular approach utilizes easily accessible o-silylaryl triflates as aryne precursors, which react with a variety of alkynyl sulfides in the presence of a fluoride (B91410) source like cesium fluoride (CsF). rsc.orgchemistryviews.orgnih.govsemanticscholar.org

The reaction proceeds through the in situ formation of a highly reactive aryne intermediate. chemistryviews.org The sulfur atom of the alkynyl sulfide then undergoes nucleophilic addition to the aryne, followed by cyclization to form the benzo[b]thiophene skeleton. chemistryviews.orgsemanticscholar.org A subsequent protonation and dealkylation step yields the final 3-substituted benzo[b]thiophene product. chemistryviews.org

This method demonstrates good functional group tolerance and allows for the synthesis of a diverse range of multisubstituted benzo[b]thiophenes, including complex polycyclic structures that are challenging to access through traditional methods. rsc.orgnih.gov The versatility of this approach is further enhanced by the ability to perform various C2-functionalizations on the resulting benzothiophene (B83047) products. nih.gov

Reaction Conditions and Their Influence on Synthesis

Solvent Effects and Temperature Control

Solvent and temperature are crucial parameters that must be carefully controlled to maximize reaction yields and minimize the formation of side products.

Solvent: The choice of solvent can significantly influence the solubility of reactants and catalysts, as well as the reaction pathway. In the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes, DMF (dimethylformamide) was found to be a suitable solvent. rsc.orgrsc.org For the aryne precursor reaction with alkynyl sulfides, acetonitrile (B52724) is used. chemistryviews.org In gold-catalyzed cyclizations, nitromethane (B149229) has been shown to be effective, possibly due to its high polarity which can stabilize charged intermediates. beilstein-journals.org 1,4-dioxane (B91453) is another solvent mentioned for its stability in certain reactions.

Temperature: Temperature control is essential for managing reaction kinetics and preventing decomposition of sensitive intermediates. The aryne cyclization with alkynyl sulfides proceeds under mild conditions at 25°C. smolecule.com The optimized temperature for the Pd-catalyzed coupling of 2-iodothiophenol (B3069315) with phenylacetylene (B144264) was found to be 110°C. rsc.orgrsc.org Copper-promoted synthesis of benzo[b]thiophenes from 2-fluoroalkynylbenzenes is typically carried out at 60°C. beilstein-journals.org Room-temperature reactions are often preferred to minimize side reactions.

Table 2: Influence of Reaction Conditions on Benzo[b]thiophene Synthesis

Synthetic Method Catalyst Solvent Temperature (°C) Reference
Pd-catalyzed coupling Pd(OAc)₂ DMF 110 rsc.orgrsc.org
Aryne cyclization CsF Acetonitrile 25 chemistryviews.orgsmolecule.com
Gold-catalyzed cyclization [IPrAuNCMe][SbF6] Nitromethane Not specified beilstein-journals.org
Copper-promoted annulation CuI DMSO 60 beilstein-journals.org

Ligand Design in Metal-Catalyzed Processes

In metal-catalyzed reactions, ligands play a crucial role in tuning the catalyst's activity, stability, and selectivity.

In the context of palladium-catalyzed synthesis of benzo[b]thiophenes, the choice of ligand can significantly impact the reaction outcome. For instance, in the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, the use of TMEDA (tetramethylethylenediamine) as a ligand was shown to promote the catalysis, leading to higher yields. rsc.orgrsc.org

For regioselective functionalization, bulky phosphine (B1218219) ligands such as SPhos can favor C3 ethynylation by sterically hindering competing reactions at the C2 position. smolecule.com Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) can stabilize palladium intermediates, which allows for a reduction in catalyst loading without compromising the efficiency of the reaction. smolecule.com The Triphos ligand has been found to be effective in a palladium-catalyzed domino reaction for the synthesis of benzo[b]thiophenes. organic-chemistry.org

Regioselectivity in Functionalization and Cyclization

Controlling the regioselectivity of reactions is a key challenge in the synthesis of substituted benzo[b]thiophenes. The inherent reactivity of the benzo[b]thiophene core and the nature of the reactants and catalysts all play a role in determining the position of functionalization or the outcome of cyclization reactions.

A significant achievement in this area is the completely selective C3 C-H arylation of benzo[b]thiophenes using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. nih.govacs.org This method demonstrates an intrinsic selectivity for the typically less reactive C3-position without the need for directing groups. acs.org

In the synthesis of benzo[b]thiophenes via aryne intermediates and alkynyl sulfides, the regioselectivity of the C-S bond formation is crucial. The reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with an alkynyl sulfide selectively forms a C-S bond at the C1 position of the 3-chlorobenzyne intermediate, leading to the formation of a single regioisomer of the benzothiophene product. nih.gov

Furthermore, efficient routes to regioselectively functionalized benzo[b]thiophenes have been developed using strategies like ortho-lithiation followed by halocyclization. researchgate.netacs.org This approach allows for the synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes. researchgate.netacs.org The palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole followed by electrophilic cyclization also provides excellent yields of 2,3-disubstituted benzo[b]thiophenes. acs.orgacs.org

The development of regiocontrolled synthesis of highly substituted and polycyclic benzo[b]thiophenes has also been achieved through the benzoannelation of α-oxoketene dithioacetals. researchgate.net This method involves the conjugate addition–displacement by carbanions derived from cyanomethylthiophenes, followed by acid-induced cyclization. researchgate.net

Scalability and Efficiency Considerations in Synthetic Protocols

The predominant methods for synthesizing the this compound scaffold involve Sonogashira cross-coupling reactions and electrophilic cyclization strategies. The efficiency of these protocols is often dictated by the choice of catalysts, reaction conditions, and the nature of the starting materials.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are fundamental for introducing the ethynyl group onto the benzo[b]thiophene core. smolecule.comwikipedia.org This is typically achieved by coupling a terminal alkyne with a 3-halobenzo[b]thiophene derivative. nih.govjst.go.jp The efficiency of this reaction is highly dependent on the catalyst system. Systems combining a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with a copper(I) co-catalyst are widely used and can achieve yields exceeding 85%. smolecule.com Optimization efforts focus on ligand selection, solvent choice, and temperature control to maximize yield and minimize side reactions. smolecule.com For instance, the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (60–80°C) often provides a good balance between reaction kinetics and product purity. smolecule.com To enhance efficiency and reduce lengthy reaction times, microwave-assisted Sonogashira couplings have been shown to maintain high yields while cutting reaction times from hours to mere minutes. smolecule.com

Another efficient and scalable approach involves the electrophilic cyclization of ortho-alkynyl thioanisoles. mdpi.com This strategy can produce 3-halobenzo[b]thiophenes in very high yields. mdpi.com A particularly noteworthy method utilizes copper(II) sulfate (B86663) and sodium halides in ethanol (B145695), which presents an environmentally benign and facile route to these crucial intermediates. mdpi.com These 3-halo derivatives are then readily converted to the final this compound product via a subsequent Sonogashira coupling with a protected acetylene, followed by deprotection. nih.govspbu.ru

The following table details specific findings from research on the synthesis of this compound and its precursors, highlighting the conditions that influence scalability and efficiency.

Table 1: Synthetic Protocols and Efficiency Data for this compound and Intermediates

Starting Material(s) Product Catalyst/Reagent Solvent(s) Temp. Time Yield Key Efficiency Considerations Citation(s)
3-Iodobenzo[b]thiophene, Terminal Acetylene This compound derivative Pd(PPh₃)₂Cl₂, CuI, PPh₃, DIPA DMF 40-70 °C 3-36 h Good Standard Sonogashira; time and temp vary with substrate. spbu.ru
2-Alkynyl Thioanisole 3-Halobenzo[b]thiophene CuSO₄, NaX (X=Cl, Br, I) Ethanol Reflux - High Environmentally benign solvent and reagents. mdpi.com
3-Iodobenzo[b]thiophene 2-(Dec-1-ynyl)-3-ethynylbenzo[b]thiophene Pd(PPh₃)₄, CuI, PPh₃, DIPA DMF 50 °C 3 h - Efficient coupling for creating complex derivatives. spbu.ru
o-Silylaryl triflate, Alkynyl sulfide This compound Cesium fluoride - 25 °C 12 h 70-90% Novel one-step method under mild conditions. smolecule.com
Aryl Dihalide, Terminal Alkyne Substituted o-alkynyl thioether PdCl₂(PPh₃)₂, CuI Et₃N 50 °C 5-8 h - Efficient precursor synthesis for library generation. nih.gov
o-Alkynyl Thioether 3-Iodobenzo[b]thiophene I₂ CH₂Cl₂ - - Excellent High-yielding cyclization to form key intermediate. nih.gov
Silyl-protected Alcohol Alcohol FeCl₃ (catalytic) Methanol RT Minutes to hours High Mild, inexpensive, and green deprotection method. thieme-connect.de

Chemical Reactivity and Mechanistic Studies of 3 Ethynylbenzo B Thiophene

Types of Chemical Transformations

Oxidation Reactions of the Ethynyl (B1212043) Group

The terminal alkyne functionality of 3-ethynylbenzo[b]thiophene is susceptible to oxidation, typically leading to the formation of carbonyl compounds. smolecule.com While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, general organic chemistry principles suggest that strong oxidizing agents can cleave the triple bond or oxidize it to a diketone. Common reagents employed for the oxidation of alkynes include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The reaction outcome is highly dependent on the specific reagents and conditions used.

Reduction to Saturated Derivatives

The ethynyl group and the aromatic system of this compound can be reduced to yield saturated derivatives. smolecule.com Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a common method for the complete saturation of the alkyne to an ethyl group. Under these conditions, the benzo[b]thiophene ring system may also be reduced, depending on the reaction's severity (temperature, pressure, and catalyst loading). Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, which would typically reduce the alkyne to the corresponding alkene without affecting the aromatic core. smolecule.combeilstein-journals.org

Electrophilic and Nucleophilic Substitution on Aromatic Rings

The benzo[b]thiophene core is an electron-rich aromatic system and readily undergoes electrophilic substitution. Current time information in Bangalore, IN. For the parent benzo[b]thiophene, electrophilic attack occurs preferentially at the C3 (β) position. mdpi.com However, in this compound, this position is already substituted. The ethynyl group is electron-withdrawing, which deactivates the thiophene (B33073) ring towards further electrophilic attack. Consequently, electrophilic substitution would be expected to occur on the benzene (B151609) ring, with the exact position dictated by the directing effects of the fused thiophene ring. The order of reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is reported as 3 > 2 > 6 > 5 > 4 > 7. mdpi.com

Nucleophilic substitution reactions on the this compound ring system are also possible. smolecule.com The electron-withdrawing nature of the 3-ethynyl group can make the ring more susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the aromatic core. Thiophene systems, in general, are more reactive towards nucleophiles than their benzene analogues. mdpi.com

Cross-Coupling Reactivity and Functionalization Potential

The terminal alkyne of this compound serves as a versatile handle for carbon-carbon bond formation, making it a valuable building block in the synthesis of complex organic molecules and materials.

Utility in Sonogashira-type Cross-Coupling for Complex Architectures

This compound is an excellent substrate for Sonogashira cross-coupling reactions, a powerful method for the formation of C(sp)–C(sp²) bonds. This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, enabling the construction of extended π-conjugated systems. smolecule.com These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent like DMF or THF. smolecule.comyok.gov.tr

The versatility of this reaction is demonstrated by the synthesis of a variety of 3-alkynyl-benzothiophene derivatives through the coupling of a halo-benzothiophene precursor with various terminal alkynes. yok.gov.tr The reaction tolerates a wide range of functional groups on the coupling partner, including aromatic, poly-aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing substituents. yok.gov.tr

Table 1: Synthesis of 3-Alkynyl-benzothiophene Derivatives via Sonogashira Coupling Data sourced from a doctoral thesis detailing the synthesis and characterization of novel benzothiophene (B83047) derivatives. yok.gov.tr

Alkyne Coupling PartnerProductYield (%)
Phenylacetylene (B144264)AD994
(Trimethylsilyl)acetyleneAD1173
1-HeptyneAD1290
2-Ethynyl-6-methoxynaphthaleneAD1469
2-IodoanilineAD1798
1-Ethynyl-3,5-bis(trifluoromethyl)benzeneAD1992

Participation in Metal-Mediated Cyclization Reactions

The ethynyl group in this compound and its derivatives is a key functional group for participating in metal-mediated cyclization reactions to construct novel heterocyclic systems. smolecule.com While many methods focus on the synthesis of the benzo[b]thiophene core itself via cyclization, the terminal alkyne of the pre-formed this compound can engage in subsequent intramolecular cyclizations. nih.gov

For example, derivatives of this compound can be designed to undergo intramolecular cyclization to form fused polycyclic aromatic systems. Palladium-catalyzed intramolecular cyclizations have been reported for related systems, such as β,β-bis-(benzo[b]thienyl)dehydroalanines, which cyclize to form pyrrole (B145914) derivatives. uminho.pt Similarly, intramolecular radical cyclization of derivatives is a known route to 2,3-substituted benzo[b]thiophenes. nih.gov Palladium iodide has been used to catalyze an oxidative cyclization-deprotection-alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes to yield benzo[b]thiophene-3-carboxylic esters, highlighting the utility of metal catalysts in constructing the core with simultaneous functionalization. nih.gov These examples underscore the potential of the ethynyl group to act as a linchpin in forming complex, multi-ring structures under metal catalysis.

Intramolecular Cyclization and Macrocyclization

The presence of the reactive ethynyl group in this compound and its derivatives makes them valuable precursors for constructing complex polycyclic and macrocyclic frameworks through intramolecular reactions.

Intramolecular Cyclization:

Intramolecular cyclization reactions of this compound derivatives are pivotal in synthesizing fused heterocyclic systems. A notable strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov For instance, 2-alkynylthioanisoles can undergo intramolecular cyclization when treated with halogen- or chalcogen-based electrophiles, yielding 3-substituted benzo[b]thiophenes in nearly quantitative amounts. This polarization enhances the molecule's reactivity towards electrophilic cyclization, a key method for creating fused heterocycles.

Another approach involves radical cyclization. A novel route to 2,3-substituted benzo[b]thiophenes has been developed through the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which are derived from o-bromoarylacetonitriles. nih.gov Furthermore, copper(I)-catalyzed intramolecular C-S bond formation from dithioesters provides an efficient one-pot synthesis of substituted benzo[b]thiophenes. rsc.org

In a specific example of creating more complex structures, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes serves as a direct pathway to synthesize 2-ethynyl-3-iodoheteroindenes. spbu.ru These intermediates can be further functionalized. Research has also demonstrated the synthesis of novel β,β-bis-(benzo[b]thienyl)dehydroalanines, which were subsequently cyclized to form pyrrole derivatives. uminho.pt

Starting MaterialReagents/ConditionsProductYieldReference
o-Alkynyl thioanisolesHalogen/chalcogen electrophiles3-Substituted benzo[b]thiophenesNear-quantitative
Polarized ketene dithioacetalsRadical initiation2,3-Disubstituted benzo[b]thiophenesNot specified nih.gov
DithioestersCuI, pivalic acidSubstituted benzo[b]thiophenes62-78% rsc.org
ortho-Functionalized (buta-1,3-diynyl)arenesIodine2-Ethynyl-3-iodoheteroindenesHigh yields spbu.ruresearchgate.net
β,β-bis-(benzo[b]thienyl)dehydroalaninesPd(OAc)₂, Cu(OAc)₂Pyrrole derivativesModerate (~30%) uminho.pt

Macrocyclization:

The synthesis of macrocycles containing the benzo[b]thiophene unit often utilizes the reactivity of the ethynyl group. The development of synthetic routes to asymmetrically substituted enediynes fused to a benzothiophene core has been a significant area of research. spbu.ru One key strategy involves the intramolecular Nozaki-type coupling of acyclic enediynes fused to a benzo[b]thiophene core. researchgate.net For example, the Cr(II)-promoted intramolecular cyclization of certain acyclic enediynes containing a benzo[b]thiophene moiety has been shown to produce 11-membered macrocyclic enediynes. researchgate.net The success of these macrocyclization reactions is highly dependent on factors such as the length of the tether connecting the reactive groups and the specific catalytic conditions employed. researchgate.netnih.gov The synthesis of a 12-membered macrocyclic dienediyne fused to an indole, a related heterocyclic system, was achieved using ring-closing metathesis, highlighting a powerful strategy for macrocycle formation. acs.org

Interaction with Electrophiles and Nucleophiles

The electronic properties of this compound, particularly the electron-withdrawing nature of the sp-hybridized carbon in the ethynyl group, significantly influence its reactivity towards both electrophiles and nucleophiles.

Interaction with Electrophiles:

The ethynyl group at the 3-position of the benzo[b]thiophene ring has a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the aromatic π-system, influencing the regioselectivity of electrophilic attack. Electrophilic cyclization is a prominent reaction, where an electrophile activates the C-C triple bond to undergo cyclization with a tethered nucleophile. nih.gov For example, the reaction of 2-alkynylthioanisoles with electrophiles like dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) leads to the formation of 2,3-disubstituted benzo[b]thiophenes. nih.gov Similarly, electrophilic cyclization using iodine can be employed to synthesize 3-iodobenzo[b]thiophene (B1338381) derivatives. molaid.comyok.gov.tr This reactivity has been harnessed to produce a variety of 3-halobenzo[b]thiophenes. nih.gov

ElectrophileSubstrateProductReference
Halogens (e.g., I₂, Br₂, Cl₂)2-Alkynyl thioanisoles3-Halobenzo[b]thiophenes nih.gov
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-Alkynyl thioanisoles2,3-Disubstituted benzo[b]thiophenes nih.gov
Iodine/TFAArylacetylene derivatives of benzo[b]thiopheneFused heterocyclic systems molaid.com

Interaction with Nucleophiles:

While the electron-withdrawing nature of the ethynyl group generally deactivates the aromatic system towards electrophilic substitution, it enhances its susceptibility to nucleophilic attack. Nucleophilic addition to the ethynyl group is a common reaction pathway. The ethynyl group can be reduced to form saturated derivatives. The polarization of the π-system makes the acetylenic carbons electrophilic and thus prone to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups.

Supramolecular Assembly and Oligomerization Approaches

The rigid, π-conjugated structure of this compound makes it an excellent building block for the construction of larger, well-defined architectures through supramolecular assembly and oligomerization. smolecule.com

Supramolecular Assembly:

Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into ordered structures. nih.gov The extended π-system of this compound and its derivatives facilitates π-π stacking interactions, leading to the formation of one-dimensional nanostructures. nih.gov These assemblies are of interest for applications in organic electronics. For instance, the self-assembly of oligo(thiophene) derivatives can lead to a significant increase in the conductivity of iodine-doped films. nih.gov The formation of supramolecular polymers from electroactive dendron rod-coil molecules containing thiophene segments has been shown to result in ribbon-like nanostructures. nih.gov Three-component supramolecular self-assembly is another strategy to enhance recognition capabilities by introducing additional interactions. mdpi.com

Oligomerization Approaches:

The terminal ethynyl group of this compound is particularly well-suited for participation in cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction allows for the iterative coupling of terminal alkynes with aryl or vinyl halides, providing a powerful tool for the synthesis of sequence-defined oligomers. core.ac.uk This approach enables precise control over the length and composition of the resulting oligomers, which is crucial for tuning their electronic and photophysical properties. Such defined oligomers are valuable for investigating structure-property relationships in conjugated materials. core.ac.uk

Computational and Theoretical Investigations of 3 Ethynylbenzo B Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic structure and behavior of molecules. For a conjugated system like 3-ethynylbenzo[b]thiophene, these methods would provide invaluable insights.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Optical Properties

DFT calculations would be the primary method to investigate the ground-state electronic structure of this compound. This approach would elucidate the distribution of electrons within the molecule, revealing the influence of the electron-withdrawing ethynyl (B1212043) group on the benzothiophene (B83047) core. Key parameters such as total energy, orbital energies, and the dipole moment would be determined.

Building on this, TD-DFT calculations would be employed to predict the molecule's optical properties. By simulating the molecule's response to light, TD-DFT can calculate the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs. This would allow for a theoretical prediction of its UV-visible absorption spectrum, identifying the primary electronic transitions, such as the π → π* transitions characteristic of conjugated systems.

Geometry Optimization and Validation against Experimental Data

Electronic Properties Prediction

Based on the electronic structure derived from quantum chemical calculations, several key electronic properties can be predicted to understand the molecule's potential applications and reactivity.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. An analysis of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. It is expected that the π-system of both the benzothiophene core and the ethynyl group would contribute significantly to these frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
Description The HOMO is expected to be delocalized across the π-conjugated system.
The LUMO is also expected to be delocalized, with significant contribution from the ethynyl moiety.

Note: Specific energy values require dedicated DFT calculations which are not currently published.

Band Gap Calculations

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, a critical parameter that approximates the energy required to excite an electron in the molecule. This "band gap" is a key indicator of a molecule's potential for use in organic electronics, such as semiconductors and photovoltaics. A smaller band gap generally corresponds to easier electronic excitation and absorption of longer wavelengths of light. The introduction of the ethynyl group is anticipated to decrease the band gap of benzo[b]thiophene by extending the π-conjugation.

Table 2: Predicted Band Gap of this compound

Parameter Predicted Value
HOMO-LUMO Gap (eV) Data Not Available

Note: A quantitative value for the band gap is contingent on unpublished computational studies.

Charge Distribution and Electron-Rich Region Identification for Reactivity

Understanding the distribution of electrical charge within the molecule is key to predicting its chemical reactivity. A Molecular Electrostatic Potential (MEP) map would be generated from DFT calculations to visualize electron-rich and electron-poor regions. The electronegative sulfur atom and the π-system of the ethynyl group would be expected to be electron-rich (nucleophilic) sites, making them susceptible to attack by electrophiles. Conversely, regions with lower electron density would indicate potential sites for nucleophilic attack. This analysis would be fundamental in predicting the regioselectivity of chemical reactions involving this compound.

Spectroscopic Property Simulations (e.g., UV-Vis Absorption Spectra)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.netscielo.org.za These calculations offer insights into the relationship between molecular structure and optical properties.

For thiophene-based systems, computational studies have successfully predicted absorption maxima (λmax) that align well with experimental data. nih.govrepositorioinstitucional.mx For instance, studies on benzothiophene and its derivatives show that the fusion of a benzene (B151609) ring to a thiophene (B33073) ring results in a more emissive molecule compared to benzene or thiophene alone. researchgate.net The electronic properties and absorption spectra are heavily influenced by the nature and position of substituents on the benzothiophene core. mdpi.com

Simulations for derivatives involve calculating the vertical excitation energies and oscillator strengths (f), which correspond to the position and intensity of absorption bands. The primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the nature of the excitation. scielo.org.za For example, in a study on 2-[(Trimethylsilyl)ethynyl]thiophene, TD-DFT calculations were employed to compute the theoretical electronic transitions in both the gas phase and in various solvents. nih.gov The introduction of an ethynyl group at the 3-position of the benzo[b]thiophene scaffold is expected to extend the π-conjugated system, likely leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum, a phenomenon that can be precisely modeled using these computational techniques.

Table 1. Examples of Simulated vs. Experimental UV-Vis Absorption Maxima for Thiophene Derivatives
CompoundComputational MethodCalculated λmax (nm)Experimental λmax (nm)Reference
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-oneTD-DFT522.01525 scielo.org.za
CyanidinTD-DFT (M06-L/6-31G(d))547.93547 repositorioinstitucional.mx
Polymer 4 (Benzodithiophene-based)TD-DFT563N/A mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions involved in the synthesis of substituted benzo[b]thiophenes. researchgate.net Density Functional Theory (DFT) calculations can map out entire reaction pathways, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, researchers can determine activation barriers and reaction thermodynamics, providing a deeper understanding of reaction feasibility and selectivity. scienceopen.com

A key synthetic route to 3-substituted benzo[b]thiophenes is the electrophilic cyclization of 2-alkynyl thioanisoles. nih.govnih.gov Computational studies can model this process step-by-step. For instance, in the synthesis of 3-halobenzo[b]thiophenes, modeling can clarify how the electrophilic halogen activates the carbon-carbon triple bond, leading to the subsequent intramolecular attack by the sulfur nucleophile to form the thiophene ring. nih.gov

These theoretical investigations can also explain the regioselectivity of reactions. For this compound, computational modeling could be used to explore its reactivity in subsequent transformations, such as palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov By simulating the oxidative addition, transmetalation, and reductive elimination steps of a catalytic cycle, researchers can predict the most favorable conditions and outcomes, thereby guiding the design of efficient synthetic strategies for more complex molecules derived from the this compound scaffold.

Table 2. Key Applications of Computational Modeling in Benzothiophene Synthesis
Reaction TypeComputational InsightSignificanceReference
Electrophilic HalocyclizationModeling of alkyne activation and intramolecular cyclization pathway.Explains the formation and high yields of 3-halobenzo[b]thiophenes. nih.gov
Palladium-Catalyzed Cross-CouplingSimulation of catalytic cycle steps (e.g., migratory insertion).Guides the synthesis of complex derivatives like 3-(α-styryl)benzo[b]thiophenes. nih.gov
Sonogashira CouplingAnalysis of terminal alkyne reactivity with various aryl halides.Enables the design of new organic compounds from ethynyl-substituted precursors. researchgate.net

Structure-Property Relationship Elucidation at the Molecular Level

Understanding the relationship between the molecular structure of this compound and its physicochemical and biological properties is crucial for its potential applications. Computational methods are central to elucidating these structure-property relationships at a fundamental level. By calculating various molecular descriptors, it is possible to predict how structural modifications influence a compound's behavior.

The introduction of an ethynyl group at the 3-position of the benzo[b]thiophene core significantly alters its electronic landscape. This substituent is a rigid, electron-withdrawing group that can extend the π-conjugation of the aromatic system. Quantum chemical calculations can precisely quantify these effects by determining parameters such as the HOMO and LUMO energy levels, the HOMO-LUMO energy gap, electron density distribution, and molecular electrostatic potential. nih.govresearchgate.net A smaller HOMO-LUMO gap, for example, generally implies greater chemical reactivity and is associated with shifts in the UV-Vis absorption spectrum. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiophene derivatives have successfully correlated molecular features with specific biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.netimist.maresearchgate.net These models use calculated descriptors (e.g., steric, electrostatic, and topological parameters) to build statistical models that predict the activity of new compounds. nih.govresearchgate.net For this compound, such models could predict its potential biological efficacy by considering the unique electronic and steric contributions of the ethynyl moiety.

Table 3. Important Molecular Descriptors in QSAR Studies of Benzothiophene Derivatives
Descriptor TypeExamplesProperty InfluencedReference
ElectronicHOMO/LUMO energies, Atomic partial charges, Dipole momentReactivity, Polarity, Binding interactions nih.govnih.gov
StericMolecular volume, Surface area, Principal moments of inertiaReceptor fit, Accessibility of active sites researchgate.net
TopologicalConnectivity indices, Shape indices (e.g., Kappa indices)Molecular shape, Branching researchgate.net
ThermodynamicHeat of formation, Solvation energyStability, Bioavailability scienceopen.com

Molecular Docking and Molecular Dynamics Simulations (for biological interaction insights)

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are essential computational techniques. These methods provide detailed insights into how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme, at the atomic level. mdpi.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com The process involves sampling a large number of possible conformations and scoring them based on interaction energies. For various benzothiophene derivatives, docking studies have successfully identified key binding interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with important therapeutic targets, including cholinesterases, tubulin, and various kinases. nih.govnih.gov The rigid, linear geometry of the ethynyl group in this compound could enable it to probe deep, narrow pockets within an active site, potentially forming specific interactions that enhance binding affinity.

Following docking, molecular dynamics simulations are used to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the motion of atoms and molecules, providing a dynamic view of the binding event. mdpi.com By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular hydrogen bonds, researchers can validate the docking pose and confirm the stability of the interaction. nih.gov These simulations are critical for understanding the dynamic behavior of the complex and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 4. Examples of Benzothiophene Derivatives Studied via Molecular Docking and MD Simulations
Benzothiophene Derivative ClassProtein TargetKey FindingsReference
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domains (4JVW)Binding energies of -7.5 to -8.0 kcal/mol; stable complexes observed in MD simulations. nih.gov
Benzothiophene-chalcone hybridsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Docking elucidated key enzyme-inhibitor interactions responsible for inhibitory activity. nih.gov
3-(α-styryl)benzo[b]thiophenesTubulinCompound 5m showed submicromolar cytotoxic activity, explained by its binding at the colchicine (B1669291) site. nih.gov
Thiophene derivativesDprE1 (Antitubercular target)Docking scores (-8.516) superior to the standard drug Isoniazid (-6.315), indicating strong binding potential. colab.ws

Applications in Advanced Materials Science and Organic Electronics

Building Blocks for Organic Semiconductors

The design and synthesis of high-performance organic semiconductors are fundamental to the advancement of organic field-effect transistors (OFETs) and integrated circuits. The inherent properties of 3-ethynylbenzo[b]thiophene make it an attractive building block for these materials.

The charge transport characteristics of an organic semiconductor are paramount to its performance. The incorporation of the benzo[b]thiophene moiety is known to facilitate efficient charge transport due to its rigid, planar structure which promotes intermolecular π-π stacking. The ethynyl (B1212043) linkage further extends the π-conjugated system, which can lead to a reduction in the bandgap and an enhancement of intramolecular charge delocalization. While direct measurements on pristine this compound films are limited, its derivatives have demonstrated the potential for high charge carrier mobility. For instance, the introduction of alkyl chains on benzo[b]thiophene derivatives has been shown to improve molecular ordering and lead to higher hole mobilities rsc.org. The ethynyl group serves as a versatile point of attachment for such functional groups or for polymerization to create larger conjugated systems with tailored charge transport properties.

The ethynyl group of this compound is a key functional group for its integration into larger molecular structures through various cross-coupling reactions, such as the Sonogashira coupling. This allows for the systematic construction of both polymer and small molecule donor materials for organic electronics. For example, a derivative, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, has been synthesized and utilized in Sonogashira coupling reactions, highlighting the utility of the ethynyl group in creating more complex conjugated molecules beilstein-journals.org. When incorporated into a polymer backbone, the rigid benzo[b]thiophene unit can enhance the planarity and crystallinity of the resulting material, which is beneficial for charge transport mdpi.comnih.gov. Similarly, in small molecule donor materials, the ethynylbenzo[b]thiophene core can be functionalized to tune the energy levels and improve the morphological properties of the active layer in electronic devices.

Components in Organic Photovoltaic Devices (OPVs)

The efficiency of organic photovoltaic devices is intrinsically linked to the properties of the electron donor and acceptor materials in the active layer. The unique electronic and structural features of this compound and its derivatives make them promising components for enhancing the performance of OPVs.

The power conversion efficiency (PCE) of an OPV is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The incorporation of thieno[3,2-b]thiophene, a related structural motif, into polymer backbones has been shown to improve hole mobility and lead to higher PCEs mdpi.com. For instance, a copolymer containing a 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit achieved a PCE of 7.05% mdpi.com. While specific data for this compound is not as prevalent, the extended conjugation and potential for ordered packing offered by this building block are expected to contribute positively to both Jsc, through enhanced light absorption and charge transport, and FF, by improving the morphology of the active layer.

Polymer/Small MoleculeAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PTT-ODTTBTPC71BM7.050.7513.9666.94
PT-ODTTBTPC71BM< 7.05---

This table presents data for a polymer containing a derivative of thieno[3,2-b]thiophene, illustrating the potential of this class of materials in OPVs. mdpi.com

The rational design of donor materials is crucial for fabricating efficient solar cells. The versatility of the this compound unit allows for its use as a π-bridge or as a core component in donor-π-acceptor (D-π-A) type molecules. The ability to functionalize the benzo[b]thiophene core and the ethynyl group enables fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve better alignment with acceptor materials, thereby maximizing the Voc. Furthermore, the rigid nature of the benzo[b]thiophene unit can lead to favorable morphologies in the bulk heterojunction active layer, which is essential for efficient exciton dissociation and charge collection. Copolymers incorporating a thieno[3,2-b]thiophene isoindigo building block have demonstrated efficiencies of up to 9.1% without the need for additives or post-treatment, showcasing the potential of these fused thiophene (B33073) systems in high-performance solar cells nih.gov.

Development of Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are at the forefront of display and lighting technology. The development of efficient and stable emitter materials is a key area of research. While direct applications of this compound in OLEDs are not extensively documented, the photophysical properties of related thienothiophene derivatives suggest their potential in this field beilstein-journals.orgnih.gov. Donor-π-acceptor compounds incorporating a thieno[3,2-b]thiophene linker have been synthesized and used as emitters in OLEDs, demonstrating good performance metrics beilstein-journals.orgnih.gov. The rigid and planar structure of the benzo[b]thiophene core can lead to high fluorescence quantum yields, and the ethynyl group provides a pathway for creating molecules with tunable emission colors. The development of materials based on the this compound scaffold could lead to new classes of emitters with enhanced stability and efficiency for next-generation OLEDs.

CompoundMaximum Power Efficiency (lm/W)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (%)
DMB-TT-TPA6.7010.64.61

Performance of an OLED using a donor-π-acceptor compound with a thieno[3,2-b]thiophene linker. beilstein-journals.orgnih.gov

Host Material Properties

In organic light-emitting diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating the transport of electrons and holes and enabling efficient energy transfer to the light-emitting dopant molecules. The benzothiophene (B83047) scaffold is a component of various host materials due to its favorable charge transport characteristics and thermal stability. While specific data on this compound as a host material is limited, the properties of the parent benzothiophene and its derivatives suggest its potential in this area.

The rigid and planar structure of the benzo[b]thiophene unit can promote ordered molecular packing in thin films, which is beneficial for charge mobility. The introduction of the ethynyl group at the 3-position provides a site for further functionalization, allowing for the tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match those of various emissive dopants. This tunability is crucial for optimizing charge injection and transport within the OLED, leading to improved device efficiency and stability.

Photophysical Properties and Light Emission

Table 1: Photophysical Properties of Substituted Thieno[3,2-b] rsc.orgbenzothiophene Derivatives in DMSO Solution

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
3-Methoxy-TBT----
2,3-Dimethyl-TBT----
6-Methoxy-TBT-2-COOMe----

Data for this table is based on findings for substituted thieno[3,2-b] rsc.orgbenzothiophenes, as specific data for this compound was not available in the provided search results.

The presence of the ethynyl group also opens up avenues for creating extended conjugated systems through reactions like the Sonogashira coupling. This allows for the synthesis of molecules with tailored absorption and emission profiles, potentially spanning the visible spectrum, which is highly desirable for various light-emitting applications.

Functional Polymers and Novel Materials

The ability to incorporate this compound into polymer backbones is one of its most significant attributes for materials science. The ethynyl group serves as a versatile handle for polymerization reactions, enabling the creation of novel conjugated polymers with tailored properties.

The Sonogashira coupling reaction is a powerful tool for incorporating ethynyl-containing monomers into polymer chains. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl halides. This methodology has been successfully employed to synthesize polymers containing ethynylene and ethynylene-thiophene spacers in their backbones.

The introduction of the rigid this compound unit into a polymer chain can significantly influence the polymer's properties. It can enhance the planarity of the polymer backbone, which in turn facilitates stronger intermolecular π-π stacking and improves charge carrier mobility. This is particularly beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For example, polymers containing a related building block, 3-(2-octyldodecyl)thieno[3,2-b]thiophene, have been shown to exhibit well-organized lamellar stacking, leading to improved hole mobility in OPV devices. The ethynyl linkage itself can also modulate the electronic properties of the polymer, often leading to a lower bandgap compared to analogous polymers with thiophene spacers. This red-shifted absorption is advantageous for photovoltaic applications as it allows for the harvesting of a broader range of the solar spectrum.

The planar structure of the benzothiophene core and the potential for directional interactions involving the ethynyl group and the sulfur heteroatom make derivatives of this compound interesting candidates for supramolecular self-assembly. By attaching appropriate functional groups to the benzothiophene core or by reacting the ethynyl group to introduce moieties that can participate in non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions), it is possible to guide the assembly of these molecules into well-defined nanostructures such as nanofibers, nanoribbons, and thin films.

For instance, the self-assembly of side-chain conjugated polythiophenes can be controlled by a combination of dipole-dipole interactions and hydrogen bonding. Similarly, derivatives of this compound could be designed to form hierarchical assemblies. Such ordered structures are crucial for optimizing charge transport in organic electronic devices. The ability to control the morphology of the active layer in devices through self-assembly is a key area of research aimed at improving device performance and reproducibility.

Design of Optoelectronic Devices

The unique combination of properties offered by this compound and its derivatives makes them valuable components in the design of various optoelectronic devices, including OLEDs and OPVs.

In the context of OLEDs , derivatives of this compound can be employed as emitters, hosts, or charge-transporting materials. The ability to tune the emission color by extending the conjugation through the ethynyl group is particularly advantageous for creating full-color displays. Furthermore, the good thermal stability associated with the benzothiophene core contributes to the operational lifetime of the devices.

Mechanistic Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Derivatives

The biological activity of benzo[b]thiophene derivatives is intricately linked to the nature and position of substituents on both the thiophene (B33073) and benzene (B151609) rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The introduction of an ethynyl (B1212043) group at the 3-position of the benzo[b]thiophene core significantly influences its electronic and steric properties, which in turn can modulate its interaction with biological targets. Research on compounds incorporating this feature, such as 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene, has demonstrated notable biological activity. For instance, this derivative has been reported to exhibit high antibacterial activity against S. aureus ias.ac.in.

The ethynyl group is a small, rigid, and electron-withdrawing moiety. Its linear geometry can allow for specific interactions within the active sites of proteins and enzymes. Molecular docking studies on related compounds suggest that the ethynyl group can act as a hydrogen bond acceptor, forming stabilizing interactions with amino acid residues like serine, threonine, and tyrosine in target proteins smolecule.com. This interaction capability is a key factor in the biological activity of ethynyl-substituted compounds. Furthermore, the electronic modulation by the ethynyl substituent across the aromatic system can facilitate binding to bacterial proteins and enzymes smolecule.com. While systematic SAR studies directly comparing 3-ethynylbenzo[b]thiophene to other 3-substituted analogues are limited, the observed antimicrobial activity of its derivatives suggests that the 3-ethynyl group is a favorable substitution for biological efficacy.

The antimicrobial activity of benzo[b]thiophene derivatives appears to be more dependent on the substitution pattern at the heterocyclic thiophene ring (positions 2 and 3) than on the benzene portion of the molecule nih.govresearchgate.net. The strategic placement of substituents at these positions is key to harnessing the desired biological activity nih.govresearchgate.net.

Studies on various 3-substituted benzo[b]thiophenes have shown that functionalities such as amines, amides, methyl groups, ethers, and nitriles can enhance antimicrobial properties nih.gov. For example, a systematic study of 3-halobenzo[b]thiophenes revealed that chloro and bromo substituents at the 3-position, particularly when combined with a cyclohexanol group at the 2-position, resulted in potent activity against Gram-positive bacteria and yeast, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL nih.govresearchgate.net. In contrast, the corresponding 3-iodo derivatives showed no significant activity nih.gov.

This highlights the critical role of the substituent's nature at position 3. The activity is further modulated by groups at the 2-position. For instance, the presence of a hydroxymethyl group at C-2 in 3-chlorobenzo[b]thiophene enhances activity against certain bacterial strains and C. albicans nih.gov. These findings underscore that a synergistic combination of substituents on the thiophene ring is essential for optimizing the biological profile of benzo[b]thiophene-based compounds.

Table 1: SAR of Substituted Benzo[b]thiophene Derivatives

Compound/Derivative Class Substitution Pattern Biological Activity Key Findings
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene 3-ethynyl, 2-(thiophen-2-yl) Antibacterial High activity against S. aureus ias.ac.in.
3-Halobenzo[b]thiophenes 3-Cl or 3-Br, 2-cyclohexanol Antibacterial, Antifungal Low MIC values (16 µg/mL) against Gram-positive bacteria and yeast nih.govresearchgate.net.
3-Iodobenzo[b]thiophenes 3-I Antimicrobial No significant activity observed nih.gov.
2-Aryl-3-anilinobenzo[b]thiophenes Varied aryl groups at C-2 Anticancer Small substituents (F, Me) on the 2-phenyl ring are well-tolerated cardiff.ac.uk.

Investigation of Molecular Targets and Pathways

The therapeutic potential of benzo[b]thiophene derivatives stems from their ability to interact with specific molecular targets and modulate key cellular pathways involved in disease progression.

A significant body of research points to the ability of benzo[b]thiophene derivatives to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis cardiff.ac.uknih.govnih.gov. Although direct studies on this compound are not extensively documented, the mechanisms observed for analogous structures provide a strong indication of its potential mode of action.

Several 2,3-disubstituted benzo[b]thiophene derivatives have been shown to cause cell cycle arrest at the G2/M phase nih.gov. For example, compound 4e (2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene) induces a block in the G2/M phase in a time- and concentration-dependent manner, which is correlated with an increased expression of cyclin B1 nih.gov. Similarly, other benzothieno[3,2-b]pyran derivatives have been found to disrupt the cell cycle profile in HCT-116 colon cancer cells, leading to an increase in the pre-G and G2/M cell populations nih.gov.

The induction of apoptosis is a common mechanism of action for these compounds. Treatment of colon carcinoma cells with 2-aryl-3-anilinobenzo[b]thiophenes triggers a significant apoptotic response, as evidenced by the increased expression of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3 cardiff.ac.uk. These events are often linked to the perturbation of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway nih.gov. The ethynyl group in this compound, through its specific steric and electronic properties, may enhance these effects by promoting favorable interactions with target proteins that regulate cell division and apoptosis smolecule.com.

In antimicrobial contexts, the efficacy of benzo[b]thiophene derivatives can be attributed to their ability to compromise bacterial cell integrity and inhibit crucial enzymatic processes. The lipophilic nature of the benzo[b]thiophene scaffold allows it to interact with and penetrate bacterial cell membranes.

Studies on thiophene derivatives have demonstrated their capacity to increase the permeability of bacterial membranes nih.gov. The ethynyl group at the 3-position of this compound may enhance this effect by facilitating insertion into the lipid bilayer and disrupting membrane integrity smolecule.com. This disruption can lead to the leakage of intracellular components and ultimately, bacterial cell death. Furthermore, time-kill curve assays on related 3-halobenzo[b]thiophenes have demonstrated rapid bactericidal activity against Staphylococcus aureus, suggesting a mechanism that quickly compromises essential cellular functions nih.govresearchgate.net.

Beyond membrane disruption, these compounds can also act by inhibiting essential bacterial enzymes. The specific electronic topology of this compound, modulated by the electron-withdrawing ethynyl group, may facilitate binding to the active sites of bacterial proteins, such as those involved in cell wall synthesis or DNA replication, thereby inhibiting their function smolecule.com.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and migration. Its aberrant and continuous activation is a hallmark of many human cancers, making it an attractive target for cancer therapy nih.govresearchgate.net. A number of studies have identified benzo[b]thiophene derivatives, particularly benzo[b]thiophene 1,1-dioxides, as potent STAT3 inhibitors nih.govresearchgate.netnih.gov.

These inhibitors typically function by targeting the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By binding to the SH2 domain, these compounds block the phosphorylation of STAT3 at the Tyr705 residue, a critical step in its activation pathway nih.govnih.gov. For example, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were shown to effectively inhibit STAT3 phosphorylation and its downstream signaling nih.gov. The inhibition of STAT3 signaling by these compounds leads to the suppression of STAT3 target genes, such as the anti-apoptotic protein Bcl-2, which in turn induces apoptosis in cancer cells researchgate.netnih.gov. Molecular modeling studies have shown that the benzo[b]thiophene 1,1-dioxide scaffold fits well into the pocket of the STAT3 SH2 domain nih.gov.

While the majority of research has focused on the S,S-dioxide derivatives, the underlying benzo[b]thiophene scaffold is key to this interaction. It is plausible that non-oxidized derivatives, such as this compound, could also interact with the STAT3 pathway, although likely with different potency and binding modes. Further investigation is required to elucidate the precise inhibitory mechanisms of non-oxidized this compound derivatives on STAT3 signaling.

Table 2: Investigated Molecular Targets and Pathways

Pathway/Target Mechanism of Action Affected Cellular Processes Derivative Class Studied
Anticancer
Cell Cycle Regulation Arrest at G2/M or G0/G1 phase, increased cyclin B1 expression cardiff.ac.uknih.gov. Inhibition of cell proliferation. 2,3-disubstituted benzo[b]thiophenes
Apoptosis Induction Increased expression of cleaved PARP and caspase-3, mitochondrial membrane perturbation cardiff.ac.uknih.gov. Programmed cell death of cancer cells. 2-aryl-3-anilinobenzo[b]thiophenes
Antimicrobial
Bacterial Cell Membrane Increased membrane permeability, disruption of membrane integrity smolecule.comnih.gov. Leakage of intracellular contents, cell death. Thiophene and benzo[b]thiophene derivatives
STAT3 Signaling
STAT3 Phosphorylation Inhibition of Tyr705 phosphorylation by binding to the SH2 domain nih.govnih.gov. Downregulation of STAT3 target genes (e.g., Bcl-2), induction of apoptosis researchgate.netnih.gov. Benzo[b]thiophene 1,1-dioxides

Acetylcholinesterase (AChE) Inhibition and Neuroprotective Pathways

Research into the benzo[b]thiophene scaffold has identified it as a promising structural motif for the development of cholinesterase inhibitors, which are critical in the management of neurodegenerative diseases like Alzheimer's disease. While specific studies on this compound are not detailed in the reviewed literature, numerous derivatives of the parent benzo[b]thiophene molecule have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

A study focused on benzo[b]thiophene-chalcone hybrids revealed that these compounds demonstrated notable inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov In one series of these hybrids, compound 5f was identified as the most effective AChE inhibitor, with a half-maximal inhibitory concentration (IC50) of 62.10 μM. nih.govunica.it Another investigation into a series of spirooxindole-benzo[b]thiophene analogs found that all synthesized compounds showed moderate inhibitory effects on AChE. mdpi.com The most active among them, compound IIc (a 5-chloro-substituted oxindole bearing benzo[b]thiophene and octahydroindole moieties), registered an IC50 value of 20.84 μM. mdpi.com Further research has indicated that various heterocycles incorporating the benzo[b]thiophene structure exhibit AChE inhibitory activity, with IC50 values ranging from 20.8 to 121.7 µM. nih.gov

Molecular docking studies have provided insights into the mechanism of inhibition, suggesting that these compounds can bind to both the catalytic and peripheral anionic sites of the AChE enzyme. mdpi.com The interactions are facilitated by a combination of hydrophilic, hydrophobic, and π-stacking interactions with key amino acid residues in the active site, such as Trp86, Tyr124, and Tyr337. mdpi.com The structural features of the benzo[b]thiophene derivatives, including the types and positions of various substituents, play a crucial role in determining their inhibitory potency. mdpi.com

Beyond direct enzyme inhibition, some benzo[b]thiophene derivatives have been investigated for broader neuroprotective effects. Studies have explored their potential as antioxidants and anti-inflammatory agents in the context of cranial irradiation-induced neuroinflammation, suggesting a possible pathway to mitigating neuronal damage. nih.gov

Table 1: AChE Inhibition by Benzo[b]thiophene Derivatives
CompoundDerivative ClassAChE IC50 (μM)Reference
Compound 5fBenzo[b]thiophene-chalcone hybrid62.10 nih.govunica.it
Compound IIcSpirooxindole-benzo[b]thiophene20.84 mdpi.com
Various AnalogsBenzo[b]thiophene heterocycles20.8 - 121.7 nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Alpha-Amylase Inhibition

The benzo[b]thiophene framework has been explored as a scaffold for the development of enzyme inhibitors targeting metabolic disorders. While research specifically isolating the this compound compound is limited in the available literature, studies on related derivatives show significant potential in enzyme inhibition.

In the context of diabetes mellitus, α-amylase is a key enzyme that hydrolyzes starch into sugars, and its inhibition is a therapeutic strategy to control postprandial hyperglycemia. researchgate.net A novel series of hybrid indole–thiazolidinedione–triazole derivatives based on the benzo[b]thiophene structure was synthesized and evaluated for in vitro inhibitory activity against porcine pancreatic α-amylase. The results were promising, with the IC50 values of the synthesized compounds ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. Notably, this range is comparable to, and in some cases better than, the standard drug acarbose, which had an IC50 of 0.68 ± 0.02 μM under the same conditions.

Molecular docking studies were conducted to understand the binding mechanisms of these derivatives against porcine pancreatic α-amylase. The computational analysis revealed that the docked compounds exhibited excellent binding affinities, ranging from -10.1 to -10.8 kcal/mol. This was significantly stronger than the standard, acarbose, which showed a binding affinity of -7.9 kcal/mol. This suggests a strong interaction between the benzo[b]thiophene-based inhibitors and the enzyme's active site.

Table 2: α-Amylase Inhibition by Benzo[b]thiophene-based Hybrids
Compound SeriesIC50 Range (μM)Standard (Acarbose) IC50 (μM)Binding Affinity Range (kcal/mol)Standard (Acarbose) Binding Affinity (kcal/mol)
Indole–thiazolidinedione–triazole hybrids0.51 ± 0.02 to 7.99 ± 0.280.68 ± 0.02-10.1 to -10.8-7.9

Rhomboid Protease Inhibition

Rhomboid proteases are a family of intramembrane serine proteases implicated in a variety of significant biological processes. nih.gov The inhibition of these enzymes is an area of active research, with potential applications in treating diseases like malaria. Inhibitors that have been developed are typically based on electrophiles that form a covalent bond with the active site machinery of the protease. nih.gov Common scaffolds for these inhibitors include 4-chloro-isocoumarins, β-lactones, and peptide derivatives with a C-terminal electrophile. However, based on the reviewed literature, there is no specific mention of this compound or the broader class of benzo[b]thiophene compounds being investigated as inhibitors of rhomboid proteases.

Biological Activity Assessment Methodologies (Mechanistic Focus)

In Vitro Studies on Cell Lines (e.g., MCF-7 for anticancer activity)

The anticancer potential of compounds containing the thiophene and benzo[b]thiophene core has been evaluated through in vitro studies on various cancer cell lines, with a particular focus on the MCF-7 human breast cancer cell line. These studies aim to determine the cytotoxicity of the compounds and elucidate the underlying mechanisms of cell death.

One study investigated the cytotoxic activity of a series of thiophene derivatives against MCF-7 cells. mdpi.com All the tested derivatives were found to reduce cell viability, demonstrating cytotoxic effects with IC50 values below 30 µmol/l. mdpi.com Mechanistic analysis revealed that these compounds induced cell cycle arrest, specifically in the G0/G1 phase. mdpi.com One particular derivative, SB-200 , was noted for its ability to induce apoptosis, as evidenced by a significant increase in acridine orange/Hoechst double-stained cells (35.35% compared to 3.14% in untreated cells). mdpi.com This apoptotic effect appeared to be independent of caspase 7 activation. mdpi.com The study also highlighted that the cytotoxic efficacy of these compounds could be influenced by the cell culture method, with cells grown in a 3D culture being less responsive than those in a traditional 2D culture. mdpi.com

In another investigation, new tranilast derivatives incorporating a benzo[b]thiophene moiety were synthesized and assessed for their anticancer activity against several cell lines, including MCF-7. nih.gov Two compounds from this series, designated 14 and 15 , showed potent activity against MCF-7 cells with IC50 values of 7.5 ± 0.8 µM and 3.5 ± 0.26 µM, respectively. nih.gov The activity of these compounds was superior to that of the standard anticancer drug 5-fluorouracil (5-FU), which had an IC50 of 7.76 ± 0.46 µM in the same assay. nih.gov

Further research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives identified a compound, b19 , that significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. While not MCF-7, this study on a different breast cancer cell line supports the role of the benzo[b]thiophene scaffold in anticancer activity, showing that its mechanism involves the inhibition of the RhoA/ROCK pathway.

Table 3: Cytotoxic Activity of Benzo[b]thiophene Derivatives against MCF-7 Cells
CompoundDerivative ClassIC50 (μM)Mechanism of ActionReference
Thiophene Derivatives (general)Thiophene< 30G0/G1 cell cycle arrest mdpi.com
SB-200ThiopheneNot specifiedInduction of apoptosis mdpi.com
Compound 14Tranilast-benzo[b]thiophene7.5 ± 0.8Not specified nih.gov
Compound 15Tranilast-benzo[b]thiophene3.5 ± 0.26Not specified nih.gov
5-fluorouracil (Standard)-7.76 ± 0.46- nih.gov

Antimicrobial Susceptibility Testing Methods (e.g., Broth Microdilution)

In a study investigating 3-halobenzo[b]thiophene derivatives, their antimicrobial activities were assessed against a panel of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. nih.govacs.org The results highlighted that the nature of the halogen at the 3-position and other substitutions on the benzo[b]thiophene ring significantly influence the antimicrobial potency.

Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated significant activity against Gram-positive bacteria and C. albicans, with MIC values as low as 16 µg/mL. nih.govacs.org In contrast, the corresponding iodo-substituted derivative showed no significant activity. saspublishers.com This suggests that the electronegativity and size of the substituent at the 3-position are critical for antimicrobial action. Further modifications, such as replacing the cyclohexanol group with cyclopentanol or a 2-hydroxypropan-2-yl group, led to a decrease in activity, with higher MIC values observed. nih.gov

CompoundMicroorganismMIC (µg/mL)
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneB. cereus16
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneS. aureus16
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneE. faecalis16
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneC. albicans16
2-(1-cyclohexanol)-3-bromobenzo[b]thiopheneB. cereus16
2-(1-cyclohexanol)-3-bromobenzo[b]thiopheneS. aureus16
2-(1-cyclohexanol)-3-bromobenzo[b]thiopheneE. faecalis16
2-(1-cyclohexanol)-3-bromobenzo[b]thiopheneC. albicans16
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneS. aureus64
Cyclopentanol-substituted derivativeS. aureus128

Membrane Stabilization Methods for Anti-inflammatory Activity

Information regarding the anti-inflammatory activity of this compound, specifically assessed through membrane stabilization methods, is not available in the current body of scientific literature. The human red blood cell (HRBC) membrane stabilization assay is a common in vitro method to evaluate anti-inflammatory potential. core.ac.ukdoaj.org This technique is based on the principle that the lysosomal membrane, which can be damaged during inflammation, is analogous to the erythrocyte membrane. core.ac.uk Therefore, the ability of a compound to prevent hemolysis (the rupture of red blood cells) induced by heat or hypotonic solutions is indicative of its membrane-stabilizing and, by extension, anti-inflammatory properties. nih.govnih.gov

Antioxidant Activity Assays (e.g., DPPH)

Direct studies on the antioxidant activity of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method were not found. However, research on related thieno[2,3-b]thiophene derivatives provides some context for the antioxidant potential of this class of sulfur-containing heterocycles. The DPPH assay is a widely used, simple, and rapid method to screen for antioxidant activity, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a color change from violet to yellow. researchgate.net

In a study on symmetrically substituted thieno[2,3-b]thiophenes, the antioxidant activity of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide was evaluated. researchgate.net This compound demonstrated dose-dependent DPPH radical scavenging activity. The scavenging ability increased with higher concentrations of the compound, as detailed in the table below. However, its antioxidant activity was found to be significantly lower than that of the standard antioxidant, ascorbic acid, with EC50 values of 420 µg/mL and 58 µg/mL, respectively. researchgate.net

Concentration (µg/mL)DPPH Scavenging Activity (%)
5015.55
10018.42
15025.00
20031.50
25035.17
30040.00
35042.35
40048.10
45055.30

Role as a Lead Compound for Therapeutic Agent Development (Mechanistic Justification)

The benzo[b]thiophene framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. hilarispublisher.com This makes it an excellent starting point for the design of novel therapeutic agents. The introduction of an ethynyl group at the 3-position of the benzo[b]thiophene core can further enhance its potential as a lead compound for several mechanistic reasons.

The ethynyl group is a highly versatile and valuable functional group in drug design. nih.govresearchgate.netsemanticscholar.org Its small size and linear geometry allow it to act as a rigid spacer or linker between pharmacophoric elements, helping to optimize the orientation of the molecule within a biological target's binding site. researchgate.net The triple bond of the ethynyl group is electron-rich and can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (with the terminal alkyne proton), which are crucial for drug-receptor binding. researchgate.net

Furthermore, the ethynyl group is considered a privileged structural feature for targeting a wide array of proteins, notably including tyrosine kinases. nih.govacs.orgsemanticscholar.org Many kinase inhibitors incorporate an ethynyl moiety, which can occupy the ATP-binding pocket of the enzyme. The benzo[b]thiophene scaffold itself is a key component of several kinase inhibitors, and the addition of the 3-ethynyl group can enhance this activity. semanticscholar.org

The terminal alkyne of the this compound also serves as a synthetic handle for further molecular elaboration through reactions like the Sonogashira coupling. nih.gov This allows for the straightforward synthesis of a diverse library of more complex derivatives, which is a critical aspect of lead optimization in drug discovery. By attaching various aryl or heteroaryl groups to the ethynyl terminus, medicinal chemists can systematically probe the structure-activity relationship and fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Avenues for 3 Ethynylbenzo B Thiophene Chemistry

Advanced Synthetic Strategies and Catalysis Development

The future of 3-ethynylbenzo[b]thiophene synthesis will heavily rely on the innovation of more efficient and versatile catalytic systems. While palladium-catalyzed reactions like the Sonogashira coupling have been instrumental, emerging research is focused on developing novel catalysts that offer improved yields, broader substrate scope, and milder reaction conditions.

Key Research Thrusts:

Synergistic Catalysis: This approach, where two separate catalysts simultaneously activate both the nucleophile and the electrophile, represents a powerful strategy for developing new transformations. wiley.com Applying synergistic catalysis to the benzothiophene (B83047) core could enable previously unattainable functionalizations.

Photoredox Catalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. Developing photoredox-catalyzed C-H arylation or other coupling reactions could provide new, direct routes to complex this compound derivatives. nih.gov

Novel Coupling Methodologies: Research into sequences like bromocyclization of methylthio-containing alkynes followed by palladium-catalyzed cross-couplings with N-tosylhydrazones has proven effective for creating libraries of complex benzothiophene derivatives. nih.gov Future work will likely expand the repertoire of coupling partners and catalytic systems to further diversify the accessible chemical space.

Catalytic StrategyPotential AdvantageRelevant Precedent/Concept
Synergistic Catalysis Enables new reaction pathways and improves enantioselectivity.Simultaneous activation of both coupling partners. wiley.com
Photoredox Catalysis Uses light as a renewable energy source, allowing for mild reaction conditions.Visible-light-mediated C-H arylation. nih.gov
Expanded Cross-Coupling Allows for the creation of diverse molecular libraries from a common intermediate.Bromocyclization followed by Pd-catalyzed coupling. nih.gov

Exploration of Novel Functionalizations and Complex Architectures

The terminal alkyne of this compound is a versatile functional group, serving as a linchpin for the construction of more complex and functional molecules. Future research will focus on leveraging this reactivity to build novel architectures with tailored properties.

Complex Heterocyclic Systems: The synthesis of molecules like 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene demonstrates the potential to build extended π-conjugated systems. preprints.org These structures are of significant interest for applications in organic electronics.

Diverse Molecular Libraries: Synthetic sequences that allow for the systematic introduction of various substituents on different parts of the benzothiophene scaffold are crucial for structure-activity relationship (SAR) studies. nih.gov This is particularly important in drug discovery, where small structural changes can lead to significant differences in biological activity.

Macrocycles and Fused Systems: The ethynyl (B1212043) group can participate in intramolecular cyclization reactions to form macrocycles or other complex fused ring systems. Research into enediynes fused to the benzo[b]thiophene core highlights the potential to create structurally unique and potentially bioactive molecules.

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming indispensable tools in chemical research, enabling the predictive design of molecules with desired properties and accelerating the discovery process. For this compound, these methods can provide deep insights into its electronic structure, reactivity, and biological interactions.

Predicting Electronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful methods for calculating the electronic structure, HOMO-LUMO gaps, and absorption spectra of benzothiophene derivatives. mdpi.comresearchgate.netmdpi.com These calculations can guide the design of new materials for organic electronics by predicting how structural modifications will influence their optoelectronic properties. mdpi.comnih.gov

Virtual Screening and Molecular Docking: In drug discovery, molecular docking simulations are used to predict the binding affinity and orientation of molecules within the active site of a biological target, such as an enzyme or receptor. nih.govnih.govgyanvihar.orgmdpi.comcolab.wsmdpi.comnih.gov This allows for the rapid screening of large virtual libraries of this compound derivatives to identify promising candidates for further investigation. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov Integrating these predictions early in the design process helps to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage failures. nih.gov

Computational MethodApplication in this compound ResearchKey Insights
DFT/TDDFT Calculation of electronic structure, HOMO-LUMO gaps, and optical properties. researchgate.netmdpi.comGuides design of materials for organic electronics. mdpi.com
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.govmdpi.comcolab.wsIdentifies potential drug candidates and informs SAR. nih.gov
ADMET Simulation In silico prediction of pharmacokinetic and toxicity profiles. nih.govnih.govPrioritizes compounds with drug-like properties.
Molecular Dynamics Simulation of the dynamic behavior of ligand-protein complexes. nih.govmdpi.comAssesses the stability of binding interactions over time. nih.govmdpi.com

Development of Hybrid Materials Incorporating this compound

The unique structural and electronic properties of the benzothiophene core make it an attractive building block for the development of advanced hybrid materials. By combining this scaffold with other functional moieties, researchers can create materials with novel or enhanced properties for a wide range of applications.

Organic Electronics: The π-conjugated nature of the benzothiophene ring system is ideal for applications in organic electronics. smolecule.com Hybrid materials incorporating this unit are being explored as donor materials in organic photovoltaics (OPVs) and as host materials in organic light-emitting diodes (OLEDs). smolecule.com

Bioactive Hybrids: In medicinal chemistry, a common strategy is to create hybrid molecules that combine two or more pharmacophores to target multiple biological pathways or enhance activity. The design of benzo[b]thiophene-based hybrids has led to promising candidates for antitubercular agents. nih.gov

Functional Polymers: The ethynyl group serves as a convenient handle for incorporating the benzothiophene unit into polymer backbones. This can lead to the creation of novel functional polymers with tailored properties such as conductivity, luminescence, and self-assembly capabilities. smolecule.com

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While various biological activities have been reported for benzo[b]thiophene derivatives, a deeper understanding of their molecular mechanisms of action is a critical future research avenue. Elucidating how these compounds interact with their biological targets at a molecular level is essential for designing more potent and selective therapeutic agents.

Tubulin Polymerization Inhibition: Several studies have identified benzo[b]thiophene derivatives as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs. mdpi.commdpi.com Future work will focus on using techniques like X-ray crystallography to determine the precise binding mode of these inhibitors at the colchicine (B1669291) binding site on tubulin, which can guide the design of next-generation antimitotic agents. mdpi.comresearchgate.netnih.gov

Enzyme Inhibition: Derivatives of the benzothiophene scaffold have shown inhibitory activity against a range of enzymes, including cholinesterases (relevant to Alzheimer's disease) and cyclooxygenases (COX-1/2) and 5-lipoxygenase (5-LOX) (relevant to inflammation). nih.govmdpi.com Mechanistic studies are needed to understand the key molecular interactions responsible for this inhibition and to improve selectivity.

Antimicrobial Activity: The emergence of multidrug-resistant bacteria necessitates the discovery of new antibiotics. Benzo[b]thiophene acylhydrazones have shown promise against resistant strains of Staphylococcus aureus. nih.gov Future research will aim to identify the specific bacterial targets and pathways affected by these compounds.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound and its derivatives, future research will emphasize the adoption of more sustainable and environmentally benign practices.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating. youtube.com Its application in synthesizing terminal alkynes and other heterocyclic systems is a promising avenue for greener synthesis. organic-chemistry.orgorganic-chemistry.org Reactions can often be performed with less solvent or even under solvent-free conditions, further reducing environmental impact. youtube.com

Use of Greener Solvents: A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. Research into synthetic methods that use environmentally benign solvents, such as water or ethanol (B145695), is a high priority. researchgate.net For example, an efficient and environmentally friendly halocyclization to produce 3-halobenzo[b]thiophenes has been developed using ethanol as the solvent. nih.gov

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or that replace heavy-metal catalysts with more sustainable alternatives is a major goal. researchgate.net While challenging, progress in metal-free C-C bond-forming reactions offers a pathway to circumvent the economic and environmental issues associated with transition metals. preprints.org

Green Chemistry ApproachBenefitExample Application
Microwave Synthesis Faster reactions, higher yields, reduced energy consumption. youtube.comOne-pot synthesis of terminal alkynes. organic-chemistry.org
Benign Solvents Reduced environmental impact and improved safety. researchgate.netHalocyclization of 2-alkynyl thioanisoles in ethanol. nih.gov
Alternative Catalysis Avoids toxic and expensive heavy metals. preprints.orgDevelopment of metal-free C-C coupling reactions. preprints.org
Atom Economy Maximizes the incorporation of starting materials into the final product, reducing waste.Direct C-H functionalization instead of pre-functionalized starting materials. nih.gov

Q & A

Q. What established synthetic routes exist for 3-ethynylbenzo[b]thiophene, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)thiophenes or benzene precursors. For example, 4,7-dibromobenzo[b]thiophene can be synthesized via AuCl catalysis under mild conditions, with subsequent functionalization to introduce ethynyl groups . Key factors affecting yield include:

  • Catalyst selection : AuCl enhances cyclization efficiency compared to traditional methods.
  • Solvent choice : 1,4-dioxane is commonly used due to its stability in reactions involving isothiocyanates .
  • Temperature control : Room-temperature reactions minimize side reactions, as seen in the synthesis of tetrahydrobenzo[b]thiophene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Characterization relies on a combination of:

  • NMR spectroscopy : To confirm ethynyl proton signals (δ 2.5–3.5 ppm) and aromatic backbone integrity .
  • X-ray crystallography : For resolving bond distances (e.g., C–S bonds at ~1.71 Å) and molecular packing .
  • IR spectroscopy : Identification of thiophene ring vibrations (~700 cm⁻¹) and ethynyl C≡C stretches (~2100 cm⁻¹) .
  • Mass spectrometry : Validation of molecular ion peaks and isotopic patterns, particularly for sulfur-containing derivatives .

Q. What impurities are commonly encountered during synthesis, and how are they identified?

Byproducts like ammonium chloride (from benzoylisothiocyanate reactions) or unreacted starting materials are typical. These are identified via:

  • Chromatographic methods : TLC or HPLC to isolate and quantify impurities .
  • Elemental analysis : To detect sulfur or halogen content deviations .
  • Melting point analysis : Discrepancies in melting points indicate contamination .

Advanced Research Questions

Q. How can computational methods predict the electronic and geometric properties of this compound?

MP2/6-311G** calculations reproduce experimental bond distances (e.g., C–S: 1.71 Å vs. 1.72 Å experimentally) and thermodynamic properties (entropy, heat capacity) with <2% error . Steps include:

  • Geometry optimization : Validate against X-ray or microwave data .
  • TD-DFT simulations : Predict UV-Vis absorption spectra by modeling π→π* transitions in the thiophene ring .
  • Charge distribution analysis : Identify electron-rich regions (ethynyl groups) for reactivity studies .

Q. What strategies optimize charge transport in this compound-based organic electronics?

For organic field-effect transistors (OFETs):

  • Morphology control : Vacuum-deposited films exhibit higher crystallinity than solution-processed ones, improving carrier mobility (>1 cm²/V·s) .
  • Side-chain engineering : Alkyl substituents enhance solubility without disrupting π-conjugation .
  • Doping : Introduction of electron-withdrawing groups (e.g., cyano) stabilizes n-type conductivity .

Q. How should researchers resolve discrepancies between experimental and computational data?

  • Validation benchmarks : Compare computational results (e.g., bond lengths) with microwave spectroscopy or X-ray data .
  • Error analysis : Assess basis set limitations (e.g., 6-311G** vs. larger sets) and solvent effects omitted in calculations .
  • Multi-method approaches : Combine DFT, MP2, and experimental NMR shifts to cross-verify electronic properties .

Q. How do substituents at the ethynyl position influence reactivity and stability?

  • Electron-donating groups (EDGs) : Increase susceptibility to electrophilic substitution but reduce oxidative stability .
  • Steric effects : Bulky substituents (e.g., tert-butyl) hinder π-stacking, reducing aggregation in thin films .
  • Cross-coupling potential : Ethynyl groups enable Sonogashira couplings for extended π-systems, critical for optoelectronic applications .

Methodological Recommendations

  • Synthetic design : Prioritize AuCl-catalyzed routes for regioselectivity .
  • Characterization workflow : Combine XRD, NMR, and computational validation to address structural ambiguities .
  • Device optimization : Use vacuum deposition for OFETs and monitor morphology via AFM .

Retrosynthesis Analysis

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3-ethynylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
3-ethynylbenzo[b]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.